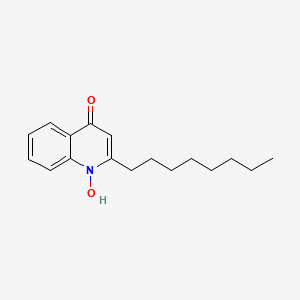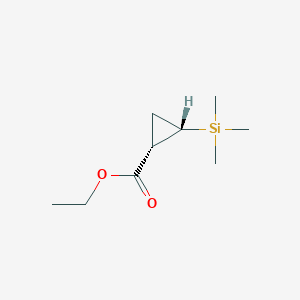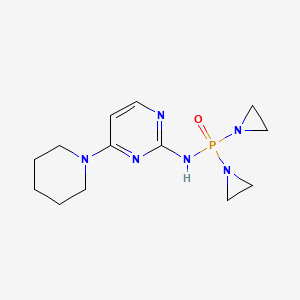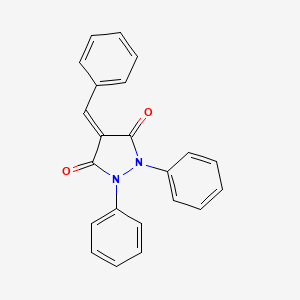
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione is a heterocyclic compound known for its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione typically involves the condensation of benzaldehyde with 1,2-diphenylpyrazolidine-3,5-dione. This reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol. The reaction conditions include refluxing the mixture for several hours to ensure complete condensation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Hydrogenation: Catalytic hydrogenation in the presence of Raney nickel converts the compound into its reduced form.
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding diketones or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, Raney nickel, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione has been explored for various scientific research applications:
Industry: Its unique chemical properties may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with molecular targets through its diketo and enolate forms. In acidic and neutral media, the compound exists in the diketo form, while in alkaline media, it forms enolate carbinols . These forms can interact with various enzymes and receptors, leading to biological effects such as antimicrobial activity.
Comparison with Similar Compounds
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione can be compared with other pyrazolidine derivatives such as:
4-Ethylidene-1,2-diphenylpyrazolidine-3,5-dione: Similar in structure but shows different reactivity, especially in hydrogenation reactions.
Phenylbutazone: A well-known NSAID with a similar pyrazolidine core but different substituents, leading to distinct pharmacological properties.
The uniqueness of this compound lies in its specific electronic properties and stability, which make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2652-78-0 |
|---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-benzylidene-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C22H16N2O2/c25-21-20(16-17-10-4-1-5-11-17)22(26)24(19-14-8-3-9-15-19)23(21)18-12-6-2-7-13-18/h1-16H |
InChI Key |
IPGOIMUBZKYHNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


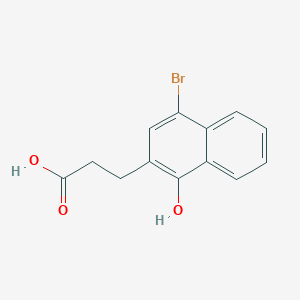
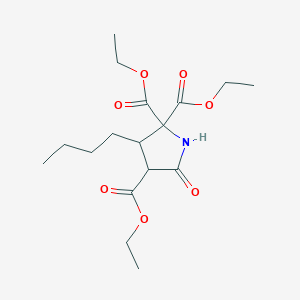
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
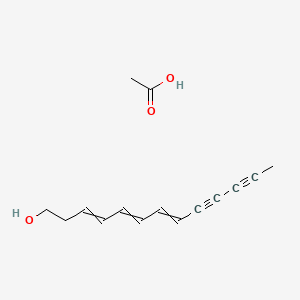

![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
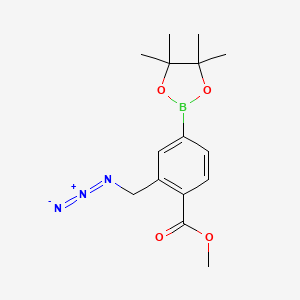


![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
